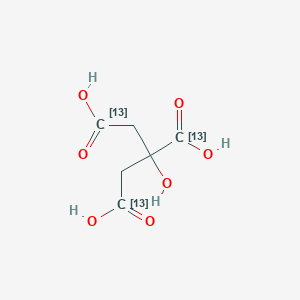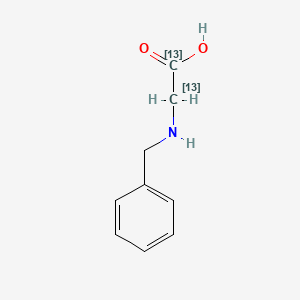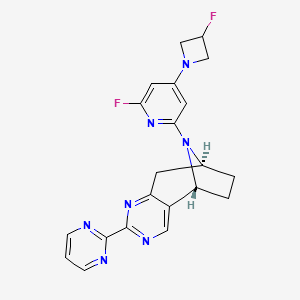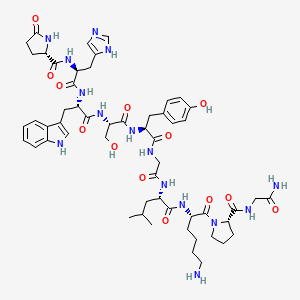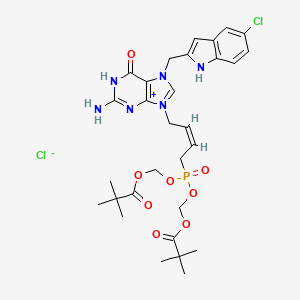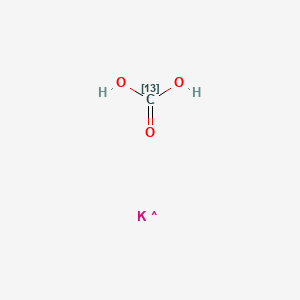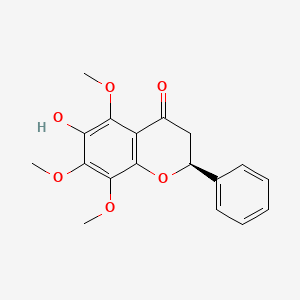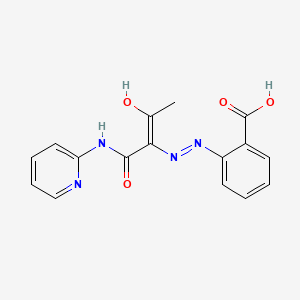
sRANKL-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sRANKL-IN-3, also known as Compound S3-15, is a potent, orally active, and selective inhibitor of soluble receptor activator of nuclear factor kappa B ligand (sRANKL). It has an inhibitory concentration (IC50) of 0.19 micromolar. This compound is primarily used in research related to osteoporosis due to its ability to inhibit soluble receptor activator of nuclear factor kappa B (RANK) - receptor activator of nuclear factor kappa B ligand (RANKL) interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sRANKL-IN-3 involves multiple steps, including the formation of benzoic acid derivatives. The key steps include:
Formation of Benzoic Acid Derivative: The initial step involves the preparation of benzoic acid, 2-[2-[2-oxo-1-[(2-pyridinylamino)carbonyl]propylidene]hydrazinyl]-.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
sRANKL-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
sRANKL-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of soluble receptor activator of nuclear factor kappa B ligand interactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting bone resorption and related pathways.
Mechanism of Action
sRANKL-IN-3 exerts its effects by selectively binding to soluble receptor activator of nuclear factor kappa B ligand. It has a high binding affinity to soluble receptor activator of nuclear factor kappa B ligand (dissociation constant KD = 5.78 micromolar) and is significantly stronger than binary receptor activator of nuclear factor kappa B ligand (dissociation constant KD = 124 micromolar) . The compound inhibits osteoclastogenesis in a dose-dependent manner and suppresses receptor activator of nuclear factor kappa B ligand-mediated nuclear factor kappa B and mitogen-activated protein kinase signaling pathways . Additionally, it induces apoptosis in mature osteoclasts and attenuates bone resorption .
Comparison with Similar Compounds
sRANKL-IN-3 is unique due to its high selectivity and potency as a soluble receptor activator of nuclear factor kappa B ligand inhibitor. Similar compounds include:
Osteoprotegerin: A decoy receptor for receptor activator of nuclear factor kappa B ligand that inhibits its interaction with receptor activator of nuclear factor kappa B.
These compounds share similar mechanisms of action but differ in their molecular structures and specific applications.
Properties
Molecular Formula |
C16H14N4O4 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
2-[[(E)-3-hydroxy-1-oxo-1-(pyridin-2-ylamino)but-2-en-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C16H14N4O4/c1-10(21)14(15(22)18-13-8-4-5-9-17-13)20-19-12-7-3-2-6-11(12)16(23)24/h2-9,21H,1H3,(H,23,24)(H,17,18,22)/b14-10+,20-19? |
InChI Key |
POMSQYBRHUFFDO-VKZHOKTNSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)NC1=CC=CC=N1)\N=NC2=CC=CC=C2C(=O)O)/O |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=N1)N=NC2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




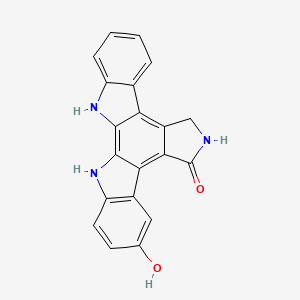
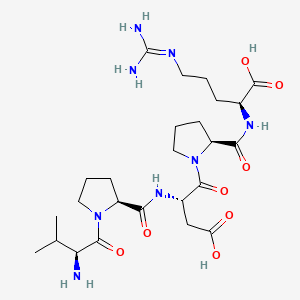
![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)
